N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide (including in situ-generated nitrile oxide) as dipoles, together with the C=C bond containing dipolarophiles .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the isoxazole ring and the dimethoxyphenyl group contribute to its unique properties.Scientific Research Applications
Anticonvulsant Applications
Compounds with structural similarities to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide, specifically those featuring isoxazole and benzamide moieties, have been studied for their anticonvulsant properties. For instance, chemical oxidation of N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound presenting similar structural features, has revealed various degrees of oxidation leading to derivatives with potential biological activities (S. Adolphe-Pierre et al., 1998). Furthermore, derivatives of N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides have shown considerable anticonvulsant action, emphasizing the importance of substitution patterns for activity (F. Lepage et al., 1992).
Anticancer Activity
The cytotoxicity of compounds containing dimethoxy and trimethoxy indanonic spiroisoxazolines, which share a resemblance in their complex structure to the compound , has been evaluated against cancerous liver cells. These studies have revealed potent cytotoxic effects, suggesting potential for the development of new anti-liver cancer agents (A. Abolhasani et al., 2020).
Photochromic and Fluorescence Properties
Research on compounds with similar isoxazoline and benzamide frameworks has explored their photochromic and fluorescence switching properties. These studies contribute to our understanding of how structural modifications can influence photophysical behavior, potentially offering applications in material sciences and molecular engineering (Maki Taguchi et al., 2011).
Hydrolysis and Soil Metabolism Pathways
Investigations into the hydrolysis of benzoylamide derivatives of isoxazoles have uncovered unexpected pathways leading to isoxazolinones, demonstrating the complex reactions these compounds can undergo in aqueous environments. This research is crucial for understanding the environmental fate and degradation processes of similar compounds (J. Rouchaud et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-16(9-14(13)2)21(24)22-12-17-11-19(27-23-17)15-7-8-18(25-3)20(10-15)26-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUSITXFLFKQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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